molecular formula C15H13BrO3 B1399156 Methyl 4-[(4-bromophenyl)methoxy]benzoate CAS No. 62290-47-5

Methyl 4-[(4-bromophenyl)methoxy]benzoate

Cat. No.: B1399156
CAS No.: 62290-47-5
M. Wt: 321.16 g/mol
InChI Key: NUVMTNRDLRFDFM-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)methoxy]benzoate is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid and contains a bromophenyl group attached to a methoxybenzoate moiety

Scientific Research Applications

Methyl 4-[(4-bromophenyl)methoxy]benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Safety and Hazards

“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is classified as a skin sensitizer . It has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H317 . Precautionary measures include avoiding contact with skin and eyes, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-bromophenyl)methoxy]benzoate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-4-methoxybenzoic acid.

    Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-4-methoxybenzoate.

    Coupling Reaction: Finally, the methyl 4-bromo-4-methoxybenzoate undergoes a coupling reaction with 4-bromophenylmethanol in the presence of a base such as potassium carbonate and a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes, followed by coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)methoxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper(I) iodide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-[(4-aminophenyl)methoxy]benzoate or 4-[(4-thiocyanatophenyl)methoxy]benzoate.

    Oxidation: Formation of 4-[(4-bromophenyl)methoxy]benzaldehyde or 4-[(4-bromophenyl)methoxy]benzoic acid.

    Reduction: Formation of 4-[(4-bromophenyl)methoxy]benzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 4-[(4-bromophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxybenzoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-(4-bromophenoxy)benzoate

Uniqueness

Methyl 4-[(4-bromophenyl)methoxy]benzoate is unique due to the presence of both a bromophenyl and a methoxybenzoate group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-[(4-bromophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVMTNRDLRFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733894
Record name Methyl 4-[(4-bromophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-47-5
Record name Methyl 4-[(4-bromophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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